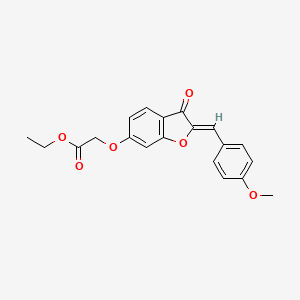

(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-8-9-16-17(11-15)26-18(20(16)22)10-13-4-6-14(23-2)7-5-13/h4-11H,3,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPIGBOGIDYNCK-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran moiety, which is often associated with various pharmacological effects, including anticancer and anti-inflammatory properties. Understanding the biological activity of this compound involves exploring its chemical structure, synthesis, and the results of various biological assays.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes:

- An ethyl ester functional group.

- A benzofuran ring system.

- A methoxy substituent on the benzylidene moiety.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have included:

- Condensation reactions to form the benzylidene derivatives.

- Esterification processes to yield the ethyl ester form.

- Utilization of catalysts and reagents that enhance yield and purity.

Anticancer Properties

Preliminary studies indicate that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

The benzofuran moiety is linked to neuroprotective properties. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. The results indicated that modifications on the benzofuran ring significantly influenced their anticancer potency .

- Inflammation Model : In vivo studies using animal models demonstrated that derivatives exhibited reduced inflammation markers when administered post-injury, supporting their potential therapeutic use in inflammatory conditions .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally similar to (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant antitumor properties. For instance, studies utilizing the MTT assay have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines, including breast and liver cancers.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.6 | Apoptosis induction |

| Compound B | HepG2 (liver cancer) | 3.8 | Cell cycle arrest |

The mechanisms often involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study on Anticancer Properties

A study investigated the effects of a related benzofuran compound on human lung cancer cells. The results indicated that treatment led to a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.

Case Study on Antimicrobial Effects

Another study assessed the antimicrobial efficacy of several benzofuran derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated potent antibacterial activity, underscoring the importance of structural modifications in enhancing efficacy.

Preparation Methods

Microwave-Assisted Condensation

Microwave irradiation reduces reaction times for the Knoevenagel step. A 30-minute irradiation at 100°C in ethanol with piperidine achieves comparable yields (70%) to conventional heating.

One-Pot Sequential Synthesis

A telescoped approach combines cyclization, condensation, and etherification in a single reactor. This method, while efficient, risks side reactions such as over-alkylation or isomerization.

Stereochemical Control

The (Z) -configuration is retained by avoiding prolonged heating during condensation. Catalytic amounts of L-proline have been reported to enhance stereoselectivity in analogous systems.

Optimization and Scale-Up Considerations

- Purification : Silica gel chromatography is indispensable for isolating the final product.

- Scale-Up Challenges : Mercury-based cyclization poses toxicity concerns; alternative catalysts (e.g., FeCl₃) are under investigation.

- Green Chemistry : Solvent-free Knoevenagel conditions using grinding techniques yield 65% product, reducing waste.

Q & A

Basic Question: What are the key methodological considerations for synthesizing (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Answer:

Synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core followed by functionalization. Key steps include:

- Benzofuran ring construction : Acid- or base-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds .

- Benzylidene introduction : Condensation of 4-methoxybenzaldehyde with the oxo group of dihydrobenzofuran under acidic conditions to establish the (Z)-configuration .

- Esterification : Reaction of the hydroxyl group at the 6-position of benzofuran with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Critical parameters : Reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for esterification), and stereochemical control via catalysts (e.g., chiral auxiliaries for Z/E selectivity) .

Advanced Question: How can discrepancies in crystallographic data for similar benzofuran derivatives be resolved during structural validation?

Answer:

Structural contradictions (e.g., bond angles, torsion angles) often arise from differences in crystallization conditions or computational models. Methodological approaches include:

- Comparative analysis : Cross-referencing X-ray diffraction data (e.g., CCDC entries) for analogous compounds, such as ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate , to identify trends in molecular geometry.

- DFT optimization : Using density functional theory (DFT) to simulate the compound’s geometry and compare computed vs. experimental parameters (e.g., dihedral angles of the benzylidene moiety) .

- Dynamic studies : Assessing temperature-dependent crystallographic changes to account for lattice distortions .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on safety data for structurally related esters and benzofurans :

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), OSHA-compliant goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.

- Storage : Tightly sealed containers in dry, ventilated areas away from ignition sources. Electrostatic discharge precautions (e.g., grounded equipment) are critical due to the compound’s potential flammability .

Advanced Question: How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life to predict bioavailability and persistence.

Biotic/abiotic transformations : Conduct microcosm experiments simulating soil/water systems, analyzing degradation products via LC-MS/MS.

Trophic transfer studies : Expose model organisms (e.g., Daphnia magna, Arabidopsis) to sublethal doses and monitor bioaccumulation using isotopic labeling (e.g., ¹⁴C-tracing) .

Risk modeling : Integrate data into QSAR (quantitative structure-activity relationship) models to extrapolate ecosystem-level impacts.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

- ¹H/¹³C NMR : Assign peaks for the benzylidene protons (δ 7.2–7.8 ppm, doublet), methoxy group (δ 3.8 ppm, singlet), and ester carbonyl (δ 170–175 ppm) .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~382) .

Advanced Question: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?

Answer:

Address discrepancies using:

- Metabolic profiling : Identify phase I/II metabolites (e.g., via liver microsome assays) that may alter activity in vivo .

- Dosage-response modeling : Compare IC₅₀ values (in vitro) with pharmacokinetic parameters (e.g., Cmax, AUC) from rodent studies.

- Receptor docking simulations : Use molecular dynamics to assess binding affinity changes under physiological conditions (e.g., solvation effects) .

Basic Question: What are the best practices for optimizing reaction yields during scale-up synthesis?

Answer:

- Solvent selection : Replace low-boiling solvents (e.g., THF) with alternatives like toluene to facilitate reflux at higher temperatures .

- Catalyst screening : Test Pd/C or enzyme-mediated systems for selective benzylidene formation .

- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Advanced Question: How can computational methods enhance the design of derivatives with improved stability?

Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on the benzylidene ring) with thermal stability data .

- Molecular dynamics (MD) : Simulate degradation pathways (e.g., ester hydrolysis) under varying pH conditions .

- Crystal engineering : Predict packing motifs using Mercury CSD software to design derivatives with higher melting points .

Basic Question: What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies?

Answer:

- Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons) .

- Benchmark dose (BMD) modeling : Estimate lower confidence limits for adverse effects (e.g., BMDL₁₀) .

Advanced Question: How can interdisciplinary approaches resolve mechanistic ambiguities in this compound’s biological activity?

Answer:

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected in treated cell lines .

- Single-molecule imaging : Use TIRF microscopy to visualize real-time interactions with cellular targets (e.g., kinases) .

- Cross-disciplinary validation : Partner with computational chemists to refine docking models using cryo-EM structures of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.